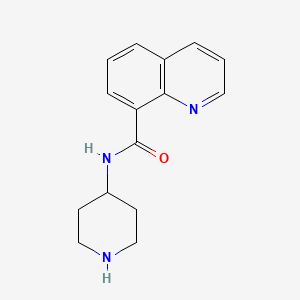

N-piperidin-4-ylquinoline-8-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-4-ylquinoline-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(18-12-6-9-16-10-7-12)13-5-1-3-11-4-2-8-17-14(11)13/h1-5,8,12,16H,6-7,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLZGVZHRCONDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Piperidin 4 Ylquinoline 8 Carboxamide and Analogous Derivatives

Classical and Modern Approaches for Quinoline (B57606) Ring System Formation

The formation of the quinoline core is a critical step, and several named reactions are employed to construct this bicyclic heterocycle, often with functionalities that are precursors to the final carboxamide group.

Pfitzinger Condensation Techniques for Quinoline Carboxamide Precursors

The Pfitzinger reaction, and its variations, provides a direct route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

This method is particularly useful for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org The versatility of the Pfitzinger reaction has been demonstrated in the synthesis of various bioactive molecules and drug intermediates. researchgate.net Modifications to the original Pfitzinger reaction have been developed to improve yields and expand the substrate scope. researchgate.net

A notable variation is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction serves as a valuable tool for accessing quinoline-4-carboxylic acid precursors, which can then be converted to the desired 8-carboxamide through standard functional group interconversions.

Doebner Reaction Pathways in Quinoline-4-carboxylic Acid Synthesis

The Doebner reaction offers an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgnih.gov This three-component reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgnih.gov The reaction typically proceeds under reflux conditions in ethanol (B145695) or in the presence of an acid catalyst. nih.gov

The exact mechanism of the Doebner reaction is not fully elucidated, with two primary pathways proposed. wikipedia.org One possibility involves an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

The Doebner reaction is particularly effective for producing 2-substituted quinoline-4-carboxylic acids. nih.gov While the traditional Doebner reaction can suffer from low yields with electron-deficient anilines, a modified Doebner hydrogen-transfer reaction has been developed to address this limitation, expanding its applicability to a broader range of substrates, including those with electron-donating and electron-withdrawing groups. nih.gov This makes the Doebner reaction a versatile tool for preparing the quinoline-4-carboxylic acid core structure.

Vilsmeier-Haack Formylation in the Preparation of Quinoline Intermediates

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, and it plays a significant role in the synthesis of functionalized quinoline intermediates. niscpr.res.inchemijournal.com The reaction utilizes a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.inchemijournal.com

In the context of quinoline synthesis, the Vilsmeier-Haack reaction is often employed for the cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines. niscpr.res.in This process involves the treatment of an acetanilide (B955) with the Vilsmeier reagent at low temperatures, followed by heating. niscpr.res.in The reaction is particularly efficient for N-arylacetamides bearing electron-donating groups. niscpr.res.in The resulting 2-chloro-3-formylquinolines are versatile intermediates that can undergo further transformations. researchgate.net For instance, the formyl group can be converted to a cyano or alkoxycarbonyl group, and the chloro substituent can be displaced by various nucleophiles. niscpr.res.in

Furthermore, the Vilsmeier-Haack reaction can be used to directly formylate existing quinoline rings, although the regioselectivity depends on the substituents present on the quinoline nucleus. nih.gov For example, formylation of 8-hydroxyquinoline (B1678124) can occur at the C5 and C7 positions. nih.gov The ability to introduce a formyl group provides a handle for further elaboration of the quinoline scaffold, which is essential for the synthesis of complex derivatives like N-piperidin-4-ylquinoline-8-carboxamide.

Introduction and Functionalization of the Piperidine (B6355638) Moiety

The piperidine ring is another crucial component of the target molecule. Its synthesis and subsequent attachment to the quinoline core require specific synthetic strategies.

N-Arylation Protocols for Piperidine Ring Integration

The formation of the C-N bond between the piperidine nitrogen and the quinoline ring is a key coupling step. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice for this transformation. wikipedia.orglibretexts.org This reaction allows for the efficient coupling of amines with aryl halides or triflates. wikipedia.org

The Buchwald-Hartwig amination has largely replaced harsher, classical methods like the Ullmann condensation for the synthesis of N-arylpiperidines due to its milder reaction conditions and broader substrate scope. wikipedia.org The reaction typically employs a palladium catalyst in the presence of a phosphine (B1218219) ligand and a base. wikipedia.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org

The scope of the Buchwald-Hartwig amination is extensive, allowing for the coupling of a wide variety of substituted piperidines with various haloquinolines. researchgate.net This method is compatible with a range of functional groups, making it a highly versatile tool for the synthesis of complex molecules. libretexts.org Microwave-assisted Buchwald-Hartwig reactions have also been developed to accelerate the coupling process. researchgate.net

Reductive Aminocyclisation and Condensation Reactions for Piperidine Derivatives

The synthesis of the piperidine ring itself can be achieved through various methods, with reductive amination being a particularly common and versatile approach. nih.gov This two-step process involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced to the corresponding piperidine. nih.gov This method can be applied in both intermolecular and intramolecular fashions to construct the piperidine ring. nih.gov

Intramolecular reductive amination is a powerful strategy for the synthesis of polyhydroxylated piperidines from carbohydrate precursors. researchgate.net Another important method is the hydrogenation of pyridine (B92270) derivatives, which are readily available starting materials. nih.gov While this often requires harsh conditions, recent advances have led to the development of more stereoselective and efficient metal- and organocatalyzed hydrogenation methods. nih.gov

Furthermore, reductive aminocyclization and condensation reactions offer pathways to functionalized piperidine derivatives. For instance, the reductive alkylation of a secondary amine like piperidine with an aldehyde using a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a common method for introducing substituents onto the piperidine nitrogen. nih.gov These diverse synthetic routes provide access to a wide array of substituted piperidines that can then be coupled with the quinoline core.

Nucleophilic Aromatic Substitution Strategies for Piperidine Attachment

The attachment of a piperidine group to a quinoline ring via nucleophilic aromatic substitution (SNAr) is a key strategic consideration in the synthesis of related derivatives, although not the primary route for the title compound's amide linkage. In the quinoline system, the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. youtube.com The benzene (B151609) ring portion, by contrast, is generally electron-rich and thus participates in electrophilic substitutions. youtube.com

The feasibility of an SNAr reaction depends heavily on the presence of a good leaving group (such as a halide) and sufficient activation of the aromatic ring by electron-withdrawing groups. nih.govyoutube.com For instance, the reaction of a halo-quinoline with an amine like piperidine can be sluggish but is a commonly encountered transformation in chemical literature. youtube.com The typical reactivity order for halide leaving groups in activated SNAr reactions is F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. nih.gov

In the context of synthesizing quinoline derivatives, SNAr is a workhorse reaction. For example, in the synthesis of 4,7-dichloroquinoline (B193633) derivatives, a nucleophile like morpholine (B109124) can selectively displace the chlorine at the C4 position. researchgate.net Similarly, perfluorophenyl-substituted quinolines are highly reactive towards nucleophiles, allowing for the substitution of the para-fluorine atom, a strategy used to modify semiconducting polymers. mdpi.com

However, direct attachment of piperidine to the C-8 position of the quinoline ring via SNAr to form a C-N bond is not a typical route due to the lower electrophilicity of the benzene portion of the quinoline system. More advanced methods, such as transition metal-catalyzed cross-coupling reactions, are generally employed for this purpose.

Carboxamide Formation and Coupling Strategies

The formation of the amide bond is central to the synthesis of this compound. This is typically achieved through the coupling of a quinoline carboxylic acid with the appropriate amine.

Amidation Reactions of Quinoline Carboxylic Acids

The direct amidation of quinoline carboxylic acids with amines is one of the most fundamental and frequently described transformations in medicinal chemistry. nih.gov The synthesis of this compound involves the coupling of quinoline-8-carboxylic acid with 4-aminopiperidine. This reaction requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

A wide array of coupling reagents has been developed to promote this transformation efficiently. Common methods involve the use of carbodiimides or in-situ activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). nih.gov For example, a general procedure for preparing 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide involves stirring the corresponding carboxylic acid with HATU at 0 °C, followed by the addition of the amine and DIPEA, with the reaction proceeding overnight at room temperature. nih.gov Another approach involves the direct reaction of a quinoline carboxylic acid or its ester with an amine under specific conditions, such as microwave irradiation. nih.gov

The choice of solvent and base can significantly impact reaction efficiency, with polar aprotic solvents like DMF or DMA generally favored. The following table summarizes various coupling agents used in the synthesis of quinoline carboxamides.

Table 1: Common Coupling Reagents for Quinoline Carboxamide Synthesis

| Coupling Reagent | Base | Typical Solvent | Reference |

|---|---|---|---|

| HATU | DIPEA | DMF | nih.gov |

| Thionyl Chloride (to form acyl chloride) | Pyridine or Et₃N | DCM or Toluene | nih.gov |

| N,N'-Carbonyldiimidazole (CDI) | None required | DCM or THF | |

| Trimethylsilyl isocyanate | - | - | acs.org |

One-Pot and Multi-Component Synthetic Procedures for Quinoline Carboxamides

To enhance synthetic efficiency, reduce waste, and shorten timelines, one-pot and multi-component reactions (MCRs) have been developed for the synthesis of quinoline carboxamides and related structures. mdpi.comnih.gov These procedures combine multiple synthetic steps into a single operation without isolating intermediates.

A notable example is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A versatile one-pot protocol for synthesizing 2-aminoquinoline-3-carboxamides utilizes a variation of the Friedländer reaction, starting from cyanoacetamides and 2-aminobenzaldehydes. nih.gov In many instances, this method offers a convenient workup involving simple precipitation and filtration of the product. nih.gov Similarly, a highly effective one-pot Friedländer synthesis has been developed using inexpensive reagents where o-nitroarylcarbaldehydes are reduced with iron and subsequently condensed in situ with ketones to form quinolines in high yields. rsc.orgnih.gov

Other multi-component strategies have been devised for different quinoline substitution patterns. For instance, 3-substituted quinoline-8-carboxamides can be prepared through a sequence involving palladium-catalyzed couplings on a di-halogenated quinoline, followed by conversion of the 8-position to the carboxamide. acs.orgresearchgate.net While not strictly a one-pot reaction, this approach allows for the late-stage introduction of chemical diversity. researchgate.net A patent describes a one-pot catalytic synthesis of 3-substituted quinoline carboxylates from anilines with yields greater than 80%. google.com

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced technologies and catalysts to achieve transformations that are difficult or inefficient using classical methods.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has become a popular technique due to its ability to dramatically reduce reaction times, improve yields, and enhance product purity. nih.gov The use of microwave irradiation as a non-conventional energy source has been successfully applied to the synthesis of various quinoline derivatives. nih.govnih.govacs.orgrsc.org

A one-step, microwave-assisted method for preparing substituted quinoline-2-carboxanilides involves the direct reaction of quinoline-2-carboxylic acid with substituted anilines. nih.gov This approach avoids the need for expensive or problematic coupling reagents and minimizes the formation of by-products. nih.gov Similarly, an efficient, catalyst-free, one-pot, three-component procedure for synthesizing novel quinoline-based hybrids under microwave irradiation has been reported. nih.govacs.org The reactions of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF proceeded within 8-20 minutes under microwave heating at 125–135 °C. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Hybrids

| Method | Reaction Time | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Conventional Heating | 8 hours | Reflux in DMF | Aromatized Product | acs.org |

| Microwave Irradiation | 8-20 minutes | 125-135 °C in DMF | Dihydro Product | acs.org |

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation (e.g., Ullmann, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, which are often challenging to construct using traditional methods. The Buchwald-Hartwig amination and the Ullmann coupling are two of the most prominent examples. These reactions are particularly useful for creating analogs where a piperidine or other nitrogen-containing ring is attached directly to a carbon atom of the quinoline core, rather than through an amide linkage.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of an aryl halide with an amine. scienceopen.com This reaction has been successfully employed to couple piperazine (B1678402) and piperidine bases to the quinoline ring system. benthamdirect.comresearchgate.net For example, the C-N coupling of various piperidines to the C-6 position of a quinoline was achieved using a Pd(0) catalyst with X-Phos as the optimal ligand. benthamdirect.comresearchgate.net In another study, a selective Buchwald-Hartwig amination of an aryl bromide at the C-6 position of 6-bromo-2-chloroquinoline (B23617) was accomplished in the presence of the more reactive heteroaryl chloride at C-2, demonstrating the fine control achievable with this chemistry. nih.gov

The Ullmann reaction is a classic copper-catalyzed method for forming aryl C-N and C-O bonds. nih.govescholarship.org While it traditionally required harsh conditions, modern variations using specialized ligands have made it a more versatile and milder process. nih.gov The reaction has been used to functionalize 4,7-dichloroquinoline via a modified Ullmann coupling concept. researchgate.net

These catalytic systems provide essential strategies for building a diverse library of quinoline derivatives by enabling C-N bond formation at various positions around the quinoline scaffold.

Table 3: Catalyst Systems for C-N Cross-Coupling on Quinolines

| Reaction | Catalyst | Ligand | Application | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(0) | X-Phos | Coupling of piperidine to C-6 of quinoline | benthamdirect.comresearchgate.net |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | Selective amination of 6-bromo-2-chloroquinoline | nih.gov |

| Ullmann Coupling | CuI | Acylhydrazine-type | N-arylation of aryl bromides with N-heterocycles | nih.gov |

Molecular Mechanisms of Biological Activity for N Piperidin 4 Ylquinoline 8 Carboxamide Analogues

Enzyme Inhibition Profiles and Mode of Action

The versatility of the quinoline (B57606) and piperidine (B6355638) scaffolds allows for the design of analogues that can selectively or dually inhibit a variety of enzymes. The specific mechanisms of action are dictated by the structural modifications of the parent molecule, leading to interactions with kinases, metabolic enzymes, cholinesterases, bacterial enzymes, and metalloproteinases.

Kinase Inhibitory Mechanisms (e.g., Pim-1, ALK, ATM Kinase, c-Met, Protein Kinase CK2)

Analogues with structures related to N-piperidin-4-ylquinoline-8-carboxamide have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and apoptosis. nih.gov Inhibition of these kinases is a key strategy in anticancer research.

Protein Kinase CK2 and Pim-1: These are serine/threonine kinases often found to be overexpressed in various cancers, where they contribute to a phenotype resistant to apoptosis. nih.govnih.gov Dual inhibitors targeting both CK2 and Pim-1 have been developed from scaffolds such as 4,5,6,7-tetrabromo-1H-benzimidazole. These compounds act as ATP-competitive inhibitors. nih.gov For instance, the clinical-grade compound CX-4945 is an ATP-competitive inhibitor of CK2. nih.gov Studies on derivatives of DMAT (2-dimethylamino-4,5,6,7-tetrabromobenzimidazole) show that these compounds can effectively inhibit both CK2 and Pim-1, leading to reduced viability of cancer cells by inducing programmed cell death. nih.gov One such derivative, 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol, has demonstrated significant proapoptotic properties in leukemia cell lines. nih.gov The mechanism involves not only inducing apoptosis but also autophagy in certain cancer cells. nih.gov

| Kinase Inhibitor Analogue | Target Kinase(s) | Mechanism of Action |

| 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol | CK2, Pim-1 | A potent dual inhibitor that demonstrates significant proapoptotic properties and induces autophagy in specific cancer cell lines. nih.gov |

| CX-4945 | CK2 | An ATP-competitive inhibitor that negatively regulates the tumor suppressor p53 and activates the STAT3 anti-apoptotic pathway, thereby antagonizing apoptosis. nih.gov |

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme involved in the de novo synthesis of pyrimidines, which are essential for DNA and RNA production. nih.gov Inhibiting DHODH depletes the pyrimidine (B1678525) pool, halting the cell cycle and making it an attractive target, particularly in rapidly proliferating cells like those in acute myeloid leukemia (AML). nih.govnih.govbiorxiv.org

Quinoline-based analogues have been developed as potent DHODH inhibitors. nih.gov A structure-guided design approach focusing on the brequinar-binding pocket of DHODH led to the discovery of highly potent quinoline carboxylic acid analogues. These compounds were engineered to form new hydrogen-bonding interactions within the enzyme's active site. nih.gov For example, one analogue achieved a half-maximal inhibitory concentration (IC50) of 9.71 nM against DHODH. nih.gov The inhibition of DHODH by these compounds has been shown to induce both differentiation and apoptosis in AML cells. biorxiv.org

| DHODH Inhibitor Analogue | Target Enzyme | Inhibitory Concentration (IC50) | Key Research Finding |

| Analogue 41 | DHODH | 9.71 ± 1.4 nM | A potent quinoline-based analogue developed through a structure-guided approach to enhance interaction with DHODH. nih.gov |

| Analogue 43 | DHODH | 26.2 ± 1.8 nM | A co-crystal structure revealed a novel water-mediated hydrogen bond interaction with the T63 residue of DHODH. nih.gov |

| MEDS433 | DHODH | Not specified | A potent inhibitor that induces a strong apoptotic effect on several AML cell lines at lower concentrations than brequinar (B1684385). biorxiv.org |

Cholinesterase (AChE and BuChE) Modulation

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby regulating cholinergic transmission. nih.gov Inhibitors of these enzymes are used in the management of Alzheimer's disease (AD) by increasing acetylcholine levels in the brain. nih.govnih.gov Analogues containing piperidine and quinoline moieties have shown significant potential as cholinesterase inhibitors. nih.govnih.gov

The mechanism of inhibition often involves dual binding to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. scispace.comresearchgate.net The PAS is also implicated in the aggregation of amyloid-β peptide, a hallmark of AD. scispace.com Some quinoline thiosemicarbazone derivatives bearing a piperidine moiety have emerged as potent dual inhibitors of both AChE and BuChE. nih.gov For instance, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide was identified as the most potent dual inhibitor in its series, with IC50 values of 9.68 µM and 11.59 µM for AChE and BuChE, respectively. nih.gov Structure-activity relationship studies indicate that the substitution pattern on the aromatic rings is critical for inhibitory potency. nih.gov

| Cholinesterase Inhibitor Analogue | Target Enzyme | Inhibitory Concentration (IC50) |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 µM |

| BuChE | 11.59 µM | |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 ± 1.25 µM |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 ± 1.08 µM |

DNA Gyrase and Topoisomerase Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology, making them validated targets for antibacterial agents. nih.gov Quinolone-class antibiotics function by trapping these enzymes in a complex with DNA, leading to the formation of double-strand DNA breaks and subsequent cell death. nih.gov

More recently, piperidine-4-carboxamide (P4C) analogues have been identified as a novel class of mycobacterial DNA gyrase inhibitors. nih.gov These compounds show bactericidal activity against Mycobacterium abscessus, a notoriously difficult-to-treat pathogen. The mechanism was confirmed through genetic and biochemical studies, which showed that resistance to P4Cs mapped to mutations in the gyrA and gyrB genes, encoding the subunits of DNA gyrase. nih.gov These inhibitors were found to be effective against the wild-type enzyme but not the resistant mutant, confirming DNA gyrase as their specific target. nih.gov This mode of action, which involves inducing DNA damage, is similar to that of fluoroquinolones, though the P4Cs represent a distinct chemical class. nih.govnih.gov

Mechanisms Involving N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated zinc hydrolase that catalyzes the final step in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govwikipedia.org NAPE-PLD cleaves membrane N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. nih.gov

Inhibition of NAPE-PLD presents a therapeutic strategy for modulating the endocannabinoid system. While potent and selective inhibitors have been challenging to develop, several compounds have been identified. researchgate.net For example, ARN19874, a quinazolinedione sulfonamide derivative, was reported as a selective NAPE-PLD inhibitor. researchgate.net The inhibition of this enzyme leads to an increase in the levels of the precursor NAPEs and a corresponding decrease in the product NAEs. nih.govresearchgate.net This modulation can impact various physiological processes, as NAEs are involved in signaling pathways related to inflammation, appetite, and emotional behavior. researchgate.netresearchgate.net The development of NAPE-PLD inhibitors could help clarify the specific roles of this biosynthetic pathway in various disease states. researchgate.net

Interference with Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. Their overexpression is implicated in cancer progression, particularly in tumor invasion and metastasis. nih.gov This has made MMP inhibitors (MMPIs) an area of intense research for anticancer therapies.

Analogues containing piperidine structures have been explored as MMPIs. nih.gov A quantitative structure-activity relationship (QSAR) study on piperidine sulfonamide aryl hydroxamic acid analogues revealed that their inhibitory potency against MMP-2 and MMP-13 is significantly correlated with the hydrophobic properties of the molecules, indicating that hydrophobic interactions play a dominant role in binding to these enzymes. nih.gov Furthermore, selective MMPIs have been developed to target specific MMPs associated with tumor progression, such as MMP-2, MMP-9, and membrane type 1-MMP (MT1-MMP). Ro-28-2653, a pyrimidine-trione derivative, was identified as a selective inhibitor of these MMPs and demonstrated potent anti-invasive and antiangiogenic activity in preclinical models. nih.gov

| MMP Inhibitor Class/Analogue | Target MMP(s) | Key Mechanistic Finding |

| Piperidine sulfonamide aryl hydroxamic acid analogues | MMP-2, MMP-13 | Inhibitory potency is strongly correlated with the hydrophobicity of the compounds, suggesting dominant hydrophobic interactions with the enzymes. nih.gov |

| Ro-28-2653 (pyrimidine-trione derivative) | MMP-2, MMP-9, MT1-MMP | A selective inhibitor that blocks tumor invasion and angiogenesis by targeting MMPs expressed by tumor and stromal cells. nih.gov |

Inhibition of Translation Elongation Factor 2 (PfEF2)

A significant mechanism of action for certain quinoline carboxamide analogues is the inhibition of Plasmodium falciparum elongation factor 2 (PfEF2), a crucial protein for parasite protein synthesis. nih.govacs.orgnih.gov This mode of action is central to their antimalarial properties.

| Compound | Target | Mechanism | Result |

| DDD107498 | P. falciparum elongation factor 2 (PfEF2) | Inhibition of protein synthesis | Potent, multistage antimalarial activity |

Papain-like Protease Inhibition (PLpro)

The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, making it an attractive target for antiviral drugs. nih.govnih.gov While direct studies on this compound are not prominent, research into related structures, particularly those containing a piperidine moiety, provides insight into potential inhibitory mechanisms. nih.gov

Medicinal chemistry campaigns have focused on improving piperidine-scaffold inhibitors for SARS-CoV PLpro. nih.gov The mechanism of inhibition often involves the inhibitor binding non-covalently to the active site of the enzyme. biorxiv.org For some piperidine-based inhibitors, the piperidine nitrogen can act as a hydrogen-bond donor, forming critical interactions with amino acid residues like aspartate within the enzyme's binding pocket. This interaction is key to stabilizing the inhibitor-enzyme complex and blocking the protease's function. Recent studies have also explored quinoline-containing compounds as potential SARS-CoV-2 PLpro inhibitors, suggesting that the quinoline scaffold can be effectively utilized in designing such antivirals. medchemexpress.com

| Compound Class | Target | Potential Mechanism | Result |

| Piperidine-based analogues | Papain-like Protease (PLpro) | Non-covalent binding to the active site; hydrogen bonding via piperidine nitrogen. | Inhibition of viral replication. |

Interactions with Nucleic Acids (DNA/RNA)

Analogues of this compound, specifically 2-phenylquinoline-8-carboxamides, have been investigated as "minimal" DNA-intercalating agents for their antitumor properties. nih.gov Intercalation is a process where a molecule, typically a planar aromatic system, inserts itself between the base pairs of the DNA double helix. nih.govnih.gov

For 2-phenylquinoline-8-carboxamides, the planarity of the molecule is crucial for its ability to intercalate. nih.gov Studies have shown that if the phenyl ring is forced out of coplanarity with the quinoline ring system (e.g., by substitution at the 2'-position), the compound's ability to bind and intercalate with DNA is lost. nih.gov This physical insertion into the DNA structure distorts the double helix, which can interfere with DNA replication and repair processes, ultimately leading to cytotoxicity in cancer cells. The carboxamide side chain often lies in one of the DNA grooves, further stabilizing the interaction. This mechanism is a well-established strategy for developing antiproliferative agents. nih.govnih.gov

| Compound Class | DNA Interaction | Structural Requirement | Biological Outcome |

| 2-Phenylquinoline-8-carboxamides | Intercalation between DNA base pairs | Coplanarity of the phenyl and quinoline rings | Interference with DNA replication, antitumor activity |

The act of DNA intercalation directly leads to the modulation of transcription. By binding to DNA, intercalating agents can prevent the binding of transcription factors and RNA polymerase, the enzyme responsible for transcribing DNA into RNA. mdpi.com This blockage effectively inhibits the expression of specific genes.

Furthermore, some quinoline derivatives have been shown to inhibit the transcriptional activity of key cellular regulators like NF-κB without necessarily preventing the initial signaling steps. mdpi.com In one study, a novel quinoline compound was found to suppress the transcription of NF-κB target genes. mdpi.com In silico modeling suggested that the compound could interfere directly with the DNA-binding activity of the p65/NF-κB transcription factor. mdpi.com Similarly, quinoline-3-carboxamide (B1254982) analogues can disrupt the formation of transcriptional complexes involving proteins like HDAC4 and HIF-1α, thereby modulating gene expression crucial for cancer cell survival. nih.gov This demonstrates that quinoline carboxamides can modulate transcription through both direct DNA binding and by interfering with the function of key transcription factors. mdpi.comnih.gov

Receptor Binding and Antagonism/Agonism

The piperidine-4-carboxamide scaffold is a well-established pharmacophore for developing antagonists of the C-C chemokine receptor 5 (CCR5). nih.gov This receptor is a critical co-receptor used by the most common strains of HIV-1 to enter host T-cells. nih.gov Blocking this receptor can effectively prevent viral entry.

Derivatives of piperidine-4-carboxamide have been extensively developed as potent anti-HIV-1 agents. nih.govacs.orgacs.org One such compound, TAK-220, emerged from the optimization of a lead compound and demonstrated high binding affinity for CCR5 (IC₅₀ = 3.5 nM) and potent inhibition of HIV-1 replication (EC₅₀ = 1.1 nM). nih.govacs.org The piperidine-4-carboxamide moiety was identified as being crucial for this anti-HIV activity and for conferring metabolic stability. nih.gov These compounds act as allosteric antagonists, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event stabilizes an inactive conformation of the receptor, preventing the conformational changes required for the HIV gp120 protein to engage with it, thereby blocking membrane fusion and viral entry.

| Compound | Target Receptor | Mechanism of Action | Biological Activity | IC₅₀ (CCR5 Binding) |

| TAK-220 | CCR5 | Allosteric antagonism, prevents viral entry | Potent anti-HIV-1 activity | 3.5 nM nih.govacs.org |

| Piperidine 19 | CCR5 | Antagonism (calcium mobilization assay) | Anti-HIV activity | 25.73 nM nih.gov |

Purinergic Receptor (e.g., P2X7R) Modulation

Analogues of this compound have been identified as modulators of the P2X7 receptor (P2X7R), a ligand-gated ion channel that plays a crucial role in inflammation and cancer. nih.govmdpi.com The P2X7R is activated by high concentrations of extracellular ATP, which are often found in the tumor microenvironment, leading to various cellular responses, including the regulation of cell growth, survival, and death. nih.govfrontiersin.org

Research into quinoline-carboxamide derivatives has demonstrated their activity as P2X7R antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies on novel series of quinoline-carboxamides have shown that substitutions on the phenyl ring significantly influence their inhibitory potency. For instance, the presence of -OCF3, -CF3, and highly electronegative groups like fluoro, chloro, and iodo can enhance the compound's affinity and selectivity for the human P2X7 receptor (h-P2X7R). nih.govnih.gov

Several of these quinoline-carboxamide derivatives have been identified as potent and selective antagonists of h-P2X7R, with some exhibiting IC50 values in the sub-micromolar range. These antagonists were found to be inactive at other related receptors, such as P2X4R and P2Y2R, indicating their selectivity. nih.govnih.gov The antagonistic action of these compounds on the P2X7R is linked to anti-proliferative effects and the induction of apoptotic cell death in cancer cell lines. nih.gov

Table 1: Inhibitory Potency of Selected Quinoline-Carboxamide Analogues against h-P2X7R This table is interactive. You can sort and filter the data.

| Compound ID | Substituent | IC50 (µM) | Reference |

|---|---|---|---|

| 1e | Not Specified | 0.457 | nih.gov, nih.gov |

| 2f | Not Specified | 0.566 | nih.gov, nih.gov |

| 2e | Not Specified | 0.624 | nih.gov, nih.gov |

| 1d | Not Specified | 0.682 | nih.gov, nih.gov |

| 2g | Not Specified | 0.813 | nih.gov, nih.gov |

| 3e | Not Specified | 0.890 | nih.gov, nih.gov |

Dopamine (B1211576) Receptor Subtype Selectivity

The this compound scaffold is related to a class of compounds known to interact with dopamine receptors. The development of ligands with selectivity for specific dopamine receptor subtypes (e.g., D2, D3, D4) is a significant area of research due to the distinct physiological roles of these receptors. acs.orgmdpi.com High sequence homology, especially between the D2 and D3 receptors, presents a challenge in achieving selectivity. acs.org

Studies on piperidine-4-carboxamide analogues have shown varied affinities for D2 and D3 receptors. acs.org For instance, certain piperidine-4-carboxamide analogues displayed only moderate affinity, while modifications leading to cyclohexanecarboxamide (B73365) analogues resulted in a ligand with over 150-fold selectivity for the D3 receptor over the D2 receptor. acs.org

Furthermore, research into piperidine-based ligands has led to the development of potent and selective antagonists for the D4 receptor. mdpi.comnih.gov By modifying the distances between key pharmacophoric features, researchers have synthesized analogues with high affinity for the D4 receptor and significant selectivity over D2 and D3 subtypes. For example, a 4-benzyl-piperidine derivative (compound 8) and its regioisomer (compound 16) maintained high D4 receptor affinity (pKi = 8.71 and 8.79, respectively) and demonstrated substantial selectivity over the D2 receptor. mdpi.com The prominent salt bridge formed between the conserved aspartate residue (Asp3.32) in the receptor and the protonated nitrogen on the ligand's piperidine scaffold is a key interaction for anchoring these ligands. nih.gov

Table 2: Binding Affinities (pKi) of Selected Piperidine Analogues for Dopamine Receptor Subtypes This table is interactive. You can sort and filter the data.

| Compound ID | D2R (pKi) | D3R (pKi) | D4R (pKi) | D2/D4 Selectivity | Reference |

|---|---|---|---|---|---|

| 8 | 5.85 | 6.07 | 8.71 | 724 | mdpi.com |

| 12 | 6.27 | 7.68 | 8.91 | 437 | nih.gov |

| 15 | 5.30 | 5.97 | 6.12 | 13 | mdpi.com |

| 16 | 5.44 | 6.94 | 8.79 | 2239 | mdpi.com, nih.gov |

Toll-like Receptor (TLR) 7 and 8 Modulation

The quinoline core is a key structural feature in compounds that modulate Toll-like receptors 7 and 8 (TLR7/8). nih.govrsc.org TLR7 and TLR8 are pattern recognition receptors involved in the innate immune response, recognizing specific molecular patterns and triggering downstream signaling cascades, such as the NF-κB pathway, leading to cytokine production. nih.gov

While the specific compound this compound has not been extensively studied as a TLR modulator, the broader class of quinoline derivatives, particularly imidazoquinolines, are well-established TLR7/8 agonists. nih.govnih.gov Structure-activity relationship studies reveal that even modest structural changes to the quinoline scaffold can lead to significant variations in TLR7 and/or TLR8 activity. rsc.org For example, in 1H-Imidazo[4,5-c]quinolines, the nature of substituents at the N-1 and C-2 positions is critical for activity. Lipophilic N-1 benzyl (B1604629) analogues and specific C-2 alkyl chains can enhance agonistic effects. nih.gov

The conformation of the dimeric TLR7 or TLR8 receptor complex is highly sensitive to steric factors in the ligand binding pocket. nih.gov The close structural relationship between some quinoline-based agonists and antagonists highlights the importance of a hydrophobic pocket at the dimer interface in determining whether a compound will activate or inhibit the receptor. nih.gov This suggests that the this compound scaffold could potentially be adapted to create modulators of TLR7 and TLR8.

Adenosine (B11128) Receptor (e.g., ADORA1) Interaction

Analogues containing carboxamide moieties have been explored as ligands for adenosine receptors, a family of G protein-coupled receptors (GPCRs) that includes the A1, A2A, A2B, and A3 subtypes. nih.govmdpi.com These receptors are involved in numerous physiological processes, and their modulation is a target for various therapeutic areas. mdpi.com The A1 adenosine receptor (ADORA1), in particular, is known to mediate inhibitory effects in the central nervous system and the heart. mdpi.com

The interaction of ligands with ADORA1 often involves hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. researchgate.net While direct studies on this compound are limited, research on related adenosine 5'-carboxamide derivatives provides insight. nih.gov These studies have used agonist-bound A2A receptor structures to design new fragments and have identified derivatives with high affinity. nih.gov The binding models developed in such studies help to explain the affinity and selectivity of ligands for different adenosine receptor subtypes. nih.govnih.gov The development of functionally selective ligands, which preferentially activate certain downstream signaling pathways over others, is an area of active investigation for adenosine receptors. nih.gov

Cellular Pathway Perturbations

Induction of Cell Cycle Arrest

A significant cellular effect of this compound analogues is the induction of cell cycle arrest in cancer cells. nih.govresearchgate.net Studies on N-(piperidine-4-yl)benzamide derivatives, which are structurally very similar, have shown potent antitumor activity by halting cell proliferation. nih.govresearchgate.net

In human hepatocarcinoma (HepG2) cells, a lead compound from this class was found to induce cell cycle arrest through a p53/p21-dependent pathway. nih.govresearchgate.net Western blot analysis revealed that the compound inhibited the expression of key cell cycle proteins such as cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), while increasing the expression of tumor suppressor proteins p53 and p21. nih.govresearchgate.net Similarly, certain potent and selective D4 receptor piperidine antagonists have been shown to induce cell cycle arrest in glioblastoma cells. nih.gov Other quinoline derivatives have also been reported to cause cell cycle arrest in lung cancer cells. mdpi.com

Table 3: Effect of a Representative N-(piperidine-4-yl)benzamide Analogue on Cell Cycle Regulatory Proteins This table is interactive. You can sort and filter the data.

| Protein | Effect | Pathway Implication | Reference |

|---|---|---|---|

| Cyclin B1 | Inhibition | Halts G2/M transition | nih.gov, researchgate.net |

| p-Rb | Inhibition | Prevents G1/S transition | nih.gov, researchgate.net |

| p21 | Enhanced Expression | CDK inhibitor, induces arrest | nih.gov, researchgate.net |

| p53 | Enhanced Expression | Activates p21, promotes arrest | nih.gov, researchgate.net |

| Rb | Enhanced Expression | Tumor suppressor | nih.gov, researchgate.net |

Apoptosis Induction Pathways

In addition to halting the cell cycle, analogues of this compound can trigger programmed cell death, or apoptosis. nih.gov This is a critical mechanism for their anticancer activity. Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, often culminating in the activation of a cascade of enzymes called caspases. nih.govnih.gov

Several studies have confirmed that quinoline-carboxamide and piperidine-containing analogues induce apoptosis through various mechanisms:

P2X7R Antagonism: Quinoline-carboxamide derivatives that act as P2X7R antagonists have been shown to induce apoptotic cell death, as confirmed by flow cytometry analysis showing an increase in propidium (B1200493) iodide-positive cells. nih.govnih.gov Microscopic analysis further revealed classic apoptotic changes like cellular shrinkage and nuclear condensation. nih.gov

Caspase Activation: Derivatives of 6-cinnamamido-quinoline-4-carboxamide trigger massive apoptosis evidenced by the activation of caspase-9 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Other piperidine-containing compounds have been shown to activate both initiator caspases (caspase-8 and -9) and the executioner caspase-3. nih.govnih.gov

Mitochondrial Pathway: Some analogues induce apoptosis through the intrinsic pathway, marked by a loss of mitochondrial membrane potential. nih.gov This pathway involves the regulation of the Bax/Bcl-2 protein ratio, where an increase in this ratio promotes the release of cytochrome c from the mitochondria, subsequently activating the caspase cascade. nih.gov

DNA Fragmentation: A late-stage marker of apoptosis, DNA fragmentation, has been observed in cancer cells treated with quinoline-based compounds. mdpi.com

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Several quinoline derivatives have demonstrated anti-angiogenic properties, suggesting that this compound may also function through this pathway nih.govarabjchem.org.

One of the primary mechanisms by which quinoline-based compounds inhibit angiogenesis is through the targeting of key receptor tyrosine kinases involved in the angiogenic signaling cascade. A crucial target in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) researchgate.net. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all of which are essential for the formation of new blood vessels researchgate.net. Research on various quinoline derivatives has shown their potential to act as VEGFR-2 inhibitors nih.govlookchem.com. For instance, a series of quinoline amide derivatives have been synthesized and found to be effective inhibitors of VEGFR-2 kinase in vitro lookchem.com. Molecular docking studies suggest that these compounds can bind to the ATP-binding site of VEGFR-2, thereby blocking its kinase activity and downstream signaling lookchem.com.

The quinoline-3-carboxamide, Linomide (also known as Roquinimex), has been shown to possess anti-angiogenic properties in vivo bohrium.comnih.gov. Studies using a dorsal skinfold chamber model in mice demonstrated that Linomide treatment reduced capillary density within tumors and prolonged the tumor volume doubling time, effects attributed to its anti-angiogenic activity nih.gov. Specifically, Linomide treatment led to a more heterogeneous vascular network in tumors, with significant avascular areas nih.gov. In hamster models, Linomide was observed to delay the onset of angiogenesis and decrease the rate of capillary endothelium proliferation bohrium.com.

Another analogue, Tasquinimod, a second-generation oral quinoline-3-carboxamide, has also been identified for its anti-angiogenic effects in preclinical models nih.gov. Although the precise mechanism for this compound is not detailed, the established anti-angiogenic activity of its structural relatives suggests a potential for similar biological action.

Interference with Cell Migration Processes

The migration of cancer cells is a fundamental step in the metastatic cascade, allowing tumor cells to invade surrounding tissues and disseminate to distant organs. Quinoline derivatives have been shown to interfere with these migratory processes nih.govarabjchem.org.

The anti-metastatic potential of quinoline-based compounds is often linked to their ability to inhibit the signaling pathways that govern cell motility and invasion digitellinc.com. A study on a series of quinoline-based small molecule inhibitors demonstrated their ability to disrupt a cytokine-associated signaling cascade that triggers metastatic events, including cell detachment and migration digitellinc.com. By binding to specific inflammatory cytokines, these inhibitors induce conformational changes that prevent the activation of downstream pathways necessary for cell movement digitellinc.com.

The quinoline-3-carboxamide, Linomide, has been shown to reduce the incidence of lung metastasis in a dose-dependent manner in a Lewis lung carcinoma model nih.gov. This anti-metastatic effect is believed to be a consequence of its anti-angiogenic activity, which limits the escape routes for tumor cells into the circulation nih.gov.

While direct evidence for this compound is lacking, the general capacity of the quinoline scaffold to be incorporated into molecules that disrupt cell migration provides a basis for its potential role in this process.

Nuclear Receptor Response Modulation

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in a wide array of physiological processes. The modulation of these receptors by small molecules can have significant therapeutic implications. Some quinoline carboxamide analogues have been identified as modulators of nuclear receptors, indicating a potential mechanism of action for this compound nih.gov.

For example, the quinoline-3-carboxamide analogue, Tasquinimod, has been shown to exert its effects through allosteric binding to Histone Deacetylase 4 (HDAC4). This binding event prevents the formation of the HDAC4/NCoR1/HDAC3 complex, which in turn disrupts the transcriptional activation of Hypoxia-Inducible Factor-1α (HIF-1α) and represses Myocyte Enhancer Factor-2 (MEF-2) target genes. These genes are crucial for adaptive survival signaling in the tumor microenvironment nih.gov.

Furthermore, both Linomide and another analogue, Laquinimod, have been identified as agonists of the Aryl Hydrocarbon Receptor (AHR) nih.gov. Activation of AHR by these compounds leads to downstream effects on gene expression, including the induction of phase I metabolizing enzymes and immunomodulatory responses nih.gov.

Although no specific data is available for the interaction of this compound with nuclear receptors, the precedent set by its structural analogues suggests that this class of compounds has the potential to modulate nuclear receptor signaling pathways.

Computational Chemistry and in Silico Modeling in Research on N Piperidin 4 Ylquinoline 8 Carboxamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand to a protein's active site.

Binding Mode Analysis within Enzyme Active Sites

In silico docking studies on related quinoline (B57606) carboxamide derivatives have been pivotal in elucidating their potential mechanisms of action by analyzing interactions within the active sites of various enzymes. For instance, a series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were evaluated as potential anticancer agents targeting phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov Molecular docking revealed that the most potent compound, 7a , achieved a binding energy of -10.2 kcal/mol, indicating a strong interaction with the PDK1 active site (PDB ID: 1OKY). nih.gov

Similarly, studies on 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease, have utilized docking to guide synthesis. The most active analog, 14e , was found to have a high affinity for the enzyme's active site, which correlated with its potent inhibitory activity (IC50 = 1.89 μM). nih.gov Docking studies on quinoline-based thiosemicarbazides targeting the InhA enzyme in Mycobacterium tuberculosis also showed significant binding, with one compound (QST4 ) achieving a binding energy of -8.30 kcal/mol. nih.gov These examples underscore how docking is used to identify key hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-enzyme complex, providing a rationale for the observed biological activity.

Table 1: Examples of Molecular Docking Studies on Quinoline Carboxamide Analogs

| Compound Class | Target Enzyme | Key Finding | Binding Energy (kcal/mol) | Source(s) |

| N,2-diphenyl-quinoline-4-carboxamides | PDK1 | Compound 7a showed strong inhibition activity. | -10.2 | nih.gov |

| 4-Oxo-1,4-dihydro-quinoline-3-carboxamides | BACE-1 | Compound 14e identified as a potent inhibitor. | Not Specified | nih.gov |

| Quinoline-based thiosemicarbazides | InhA (M. tuberculosis) | QST4 demonstrated strong binding affinity. | -8.30 | nih.gov |

| 8-substituted-N-(4-sulfamoylphenyl) quinoline-2-carboxamides | Carbonic Anhydrase II | Compound 5h showed high-affinity inhibition. | Not Specified (Ki = 33.0 nM) | researchgate.net |

Receptor-Ligand Molecular Docking Simulations

Receptor-ligand docking simulations extend the analysis to various protein receptors, predicting how a compound might interact with different biological targets. Research on quinoline-3-carboxamide (B1254982) derivatives investigated their selectivity for ataxia telangiectasia mutated (ATM) kinase over other related kinases like ATR, DNA-PKcs, and mTOR. mdpi.comresearchgate.net Docking scores revealed that the compounds, particularly compound 6f , showed a higher binding affinity for ATM, suggesting a degree of selectivity. mdpi.comresearchgate.net

In the context of developing treatments for Alzheimer's disease, docking simulations of quinoline derivatives with the acetylcholinesterase (AChE) enzyme have been performed. nih.gov These studies help in identifying compounds that can fit within the active site gorge of AChE, a key target in managing the disease. nih.gov Similarly, quinoline derivatives have been docked against the main protease (Mpro) of SARS-CoV-2, revealing stable interactions with highly conserved amino acids like His41 and Glu166, suggesting their potential as viral protease inhibitors. nih.govresearchgate.net These simulations are crucial for initial screening and prioritizing candidates for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Correlation of Molecular Descriptors with Biological Activity

QSAR studies on classes of compounds related to N-piperidin-4-ylquinoline-8-carboxamide have successfully identified key molecular descriptors that correlate with biological activity. Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties.

For a series of piperidine-3-carboxamide derivatives, a 3D-QSAR study was performed to correlate their structures with senescence-inducing activity in melanoma cells. nih.gov The resulting pharmacophore model, which included features like a hydrogen-bond acceptor, a hydrophobic group, and aromatic rings, successfully explained the differences in activity between stereoisomers. nih.gov In another study on furan-pyrazole piperidine (B6355638) derivatives with anticancer activity, 2D and 3D autocorrelation descriptors were used to build a predictive model. nih.gov For β-carboline derivatives with a piperidine carboxamide structure, a robust Topomer CoMFA model was developed, highlighting the importance of steric and electrostatic fields for inhibitory activity against lung cancer cells. dntb.gov.ua These studies show that properties like molecular shape, hydrophobicity, and electronic features are often critical determinants of a compound's function.

Development of Predictive Models for Compound Potency

A primary goal of QSAR is to develop statistically robust models that can accurately predict the potency of new compounds. For a set of piperidine carboxamide derivatives targeting the ALK receptor, a Topomer CoMFA model was generated with strong internal and external validation statistics (q² = 0.597, r² = 0.939), indicating high predictive power. dntb.gov.ua This model was then used to design 60 new compounds with potentially enhanced inhibitory activity. dntb.gov.ua

Similarly, a QSAR study on furan-pyrazole piperidine derivatives produced models with good predictive ability (r²: 0.742–0.832) for activity against Akt1 kinase and cancer cell lines. nih.gov These models were deemed robust enough to design new derivatives, with six potent candidates being proposed for synthesis. nih.gov For a series of piperidine-3-carboxamide derivatives, an atom-based QSAR model yielded a high correlation coefficient (r² = 0.884), providing a reliable tool for guiding the design of new senescence inducers. nih.gov The success of these models demonstrates the utility of QSAR in accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates.

Table 2: Examples of QSAR Models for Piperidine and Quinoline Carboxamide Analogs

| Compound Class | Biological Activity | Model Type | Key Statistical Parameters | Source(s) |

| Piperidine Carboxamide Derivatives | ALK Inhibition | Topomer CoMFA | q² = 0.597, r² = 0.939 | dntb.gov.ua |

| Piperidine-3-carboxamide Derivatives | Senescence Induction | Atom-based 3D-QSAR | r² = 0.884 | nih.gov |

| Furan-pyrazole Piperidine Derivatives | Akt1 Inhibition | GA-MLR | r² = 0.742-0.832, Q² = 0.684-0.796 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of atoms and molecules over time. In drug discovery, MD is used to assess the stability of a ligand-receptor complex and to refine the understanding of their interactions beyond the static picture provided by molecular docking.

Studies on quinoline-3-carboxamide derivatives have employed MD simulations to confirm the stability of the ligand-protein complex. mdpi.comresearchgate.net For instance, a 100-nanosecond simulation of compound 6f bound to ATM kinase showed that the protein's secondary structure remained stable, and the ligand stayed securely within the binding pocket, validating the docking results. mdpi.comresearchgate.net

In another study, quinoline derivatives designed as SARS-CoV-2 protease inhibitors were subjected to MD simulations. nih.govresearchgate.net The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) indicated the formation of stable ligand-protease complexes. The simulations also revealed a large number of intermolecular hydrogen bonds, confirming a strong and stable interaction. nih.govresearchgate.net Similarly, MD simulations of quinoline derivatives as potential acetylcholinesterase inhibitors were essential for achieving a dynamic understanding of the key intermolecular interactions that contribute to binding affinity, which was not always apparent from docking calculations alone. nih.gov These simulations are critical for confirming that the interactions predicted by docking are maintained in a more physiologically realistic and dynamic environment.

Quantum Chemical Calculations for Electronic Structure and Analytical Property Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of this compound at an atomic and electronic level. Methods like Density Functional Theory (DFT) are employed to model the molecule's three-dimensional geometry and predict its electronic structure. This information is crucial for understanding its reactivity, stability, and potential interactions with biological targets.

Key electronic properties that can be calculated include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can predict analytical properties that can be compared with experimental data for structure verification. For instance, quantum chemistry can simulate the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net This allows researchers to assign specific spectral signals to the vibrations of particular bonds, such as the C=O stretch of the carboxamide group or the N-H bond vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. In related quinoline structures, computational methods have also been used to analyze and understand intermolecular forces, such as π–π stacking interactions, which are important for how molecules pack in a solid state and can influence their interactions with biological macromolecules. nih.gov

Table 1: Properties Predicted by Quantum Chemical Calculations

| Predicted Property | Significance in Drug Research |

| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. |

| Molecular Electrostatic Potential (MEP) | Reveals electron-rich and electron-poor regions, indicating sites for potential intermolecular interactions. |

| HOMO-LUMO Energy Gap | Helps to predict the molecule's chemical reactivity and stability. |

| Vibrational Frequencies (IR) | Aids in the interpretation of experimental IR spectra for structural confirmation. researchgate.net |

| NMR Chemical Shifts | Assists in assigning signals in experimental NMR spectra for detailed structural analysis. |

| Intermolecular Interaction Energies | Quantifies non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov |

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a powerful computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of this compound, structure-based virtual screening is a common approach. This involves using the three-dimensional structure of a target protein, such as a kinase or receptor, to dock millions of virtual compounds into its binding site. nih.gov

The process begins with a large compound library, which can contain millions of commercially available or synthetically feasible molecules. nih.gov Each compound is then computationally "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand (the compound) within the binding site and assign a "docking score," which estimates the binding affinity. scienceopen.com Compounds with the best scores are selected as "hits" for further investigation. scienceopen.com

Following the initial screening, researchers often engage in library design to create a smaller, more focused set of novel analogues of the parent compound. nih.gov Based on a pharmacophore model—an ensemble of the essential steric and electronic features required for biological activity—new molecules can be designed by modifying the this compound scaffold. nih.gov For example, different substituents might be added to the quinoline ring or the piperidine moiety to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity. This focused library of new analogues can then be synthesized and tested experimentally.

Table 2: Typical Workflow for Virtual Screening and Library Design

| Step | Description | Tools and Techniques |

| 1. Target Preparation | A 3D structure of the biological target (e.g., a protein) is obtained and prepared for docking. | X-ray crystallography, NMR spectroscopy, Homology modeling |

| 2. Compound Library Preparation | A large database of small molecules is prepared, generating 3D conformations for each. | ZINC database, PubChem, In-house libraries |

| 3. Molecular Docking | The compound library is docked into the target's binding site to predict binding modes and affinities. researchgate.net | AutoDock, Glide, GOLD |

| 4. Scoring and Ranking | Compounds are ranked based on scoring functions that estimate binding affinity. scienceopen.com | Docking scores (e.g., kcal/mol) |

| 5. Hit Selection & Filtering | Top-ranked compounds are selected. Filters for drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET properties are applied. scienceopen.com | FAF-Drugs, SwissADME |

| 6. Focused Library Design | Based on initial hits, a focused library of novel analogues is designed to improve activity and properties. nih.gov | Pharmacophore modeling, Fragment-based design |

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and development by making it faster and more efficient. arxiv.org For a lead compound like this compound, AI/ML models can be instrumental in the optimization phase. arxiv.org

These models are trained on large datasets containing chemical structures and their associated biological activities and physicochemical properties (e.g., solubility, permeability, metabolic stability). arxiv.org Once trained, the model can predict these properties for new, untested analogues of this compound, allowing researchers to prioritize the synthesis of only the most promising candidates. This significantly reduces the number of compounds that need to be made and tested in the lab. nih.gov

More advanced AI techniques, such as generative models and geometric deep learning, are being used for de novo drug design. youtube.com These models can learn the underlying rules of chemical structure and biological activity from known data. An encoder-decoder architecture can learn a numerical representation of a molecule that captures both its structure and its properties. youtube.com By manipulating this representation in the "latent space," the model can then decode it to generate entirely new molecular structures that are optimized for desired attributes, such as high potency against a target and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. arxiv.orgyoutube.com This approach allows for the exploration of a much larger chemical space than is possible with traditional library design, potentially leading to the discovery of novel and highly effective therapeutic agents. youtube.com

Table 3: Applications of AI/ML in Compound Optimization

| AI/ML Application | Description | Potential Impact on this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | ML models predict the biological activity of compounds based on their structural features. | Rapidly estimate the potency of new analogues before synthesis. |

| ADMET Prediction | Models are trained to predict properties like absorption, distribution, metabolism, excretion, and toxicity. arxiv.org | Prioritize compounds with better drug-like properties and lower risk of failure in later stages. |

| De Novo Design / Generative Models | AI generates novel molecular structures optimized for a specific set of desired properties. youtube.com | Discover entirely new analogues with superior efficacy and safety profiles. |

| Reaction Planning | AI predicts viable synthetic routes for a target molecule. | Accelerate the synthesis of the most promising computationally designed compounds. |

Drug Discovery and Lead Optimization Strategies for Quinoline Piperidine Carboxamide Chemical Space

Hit Identification and Validation Approaches

The initial phase of drug discovery is centered on identifying "hits," which are molecules that show a desired biological activity in a primary assay. For the quinoline-piperidine-carboxamide scaffold, this process leverages both large-scale experimental screening and targeted computational methods.

High-Throughput Screening (HTS) Campaigns for Initial Hit Discovery

High-Throughput Screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid assessment of vast and diverse chemical libraries against specific biological targets. nih.govresearchgate.net This method utilizes automation, robotics, and sensitive detection systems to test hundreds of thousands of compounds per day, making it a primary tool for finding novel starting points for drug development programs. nih.gov HTS is not a single technique but rather an evolving suite of methods that has significantly altered the landscape of target and lead compound identification. dovepress.com

In the context of the quinoline-piperidine-carboxamide chemical space, HTS campaigns are designed to identify initial binders from large, proprietary small-molecule libraries that can contain millions of unique compounds. nuvisan.com These campaigns can employ a variety of assay formats, including biochemical, cellular, and phenotypic high-content assays, tailored to the therapeutic target of interest. nuvisan.com For instance, a piperidine (B6355638) carboxamide was successfully identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) through an HTS campaign. nih.gov Similarly, phenotypic screening, a type of HTS that assesses the effect of compounds on cell models, has been used to find hits based on a quinoline-4-carboxamide scaffold for antimalarial drug discovery. acs.org

The process involves miniaturized, cost-effective assays, often conducted in 384-well or 1536-well plates, to conserve both reagents and test compounds. nih.govdovepress.com The primary goal is to sift through a large collection of chemical diversity to find compounds that interact with a biological target, which can then be validated and serve as the foundation for a lead discovery program. nih.gov

Knowledge-Based and Virtual Screening Approaches for Hit Identification

Complementing the experimental nature of HTS, knowledge-based and virtual screening approaches utilize computational power to identify promising hit compounds. nih.gov Virtual screening, in particular, offers a time- and resource-efficient method for exploring vast chemical spaces that would be impractical to test experimentally. sciengpub.ir This approach involves docking large libraries of digital compounds into the three-dimensional structure of a biological target to predict binding affinity and mode. mdpi.comresearchgate.net

For the quinoline-piperidine-carboxamide scaffold, virtual screening can be applied to in-house or commercially available libraries of quinoline (B57606) and piperidine derivatives. nih.govresearchgate.net For example, a library of quinoline drugs with known activities was virtually screened against targets relevant to viral replication. nih.gov The process can identify potential hits by ranking compounds based on their calculated binding energy (G-score) and interaction patterns with the target protein. nih.gov

Pharmacophore-based screening is another powerful knowledge-based technique. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. These models can be developed based on known active ligands and then used to search virtual libraries for novel compounds that fit the model. nih.gov This strategy has been successfully used to screen libraries generated from a quinoline core, leading to the identification of promising new scaffolds. nih.gov

Lead Generation and Optimization Processes

Once initial hits are identified and validated, the next crucial phase is to transform them into lead compounds. This involves enhancing potency, selectivity, and drug-like properties through a meticulous and often lengthy process of chemical modification and evaluation.

Iterative Cycles of Design, Synthesis, Testing, and Analysis

Lead optimization is fundamentally an iterative process, cycling through stages of design, chemical synthesis, biological testing, and data analysis to systematically improve the properties of a compound series. acs.org This cycle allows medicinal chemists to build a detailed understanding of the structure-activity relationship (SAR), which describes how specific structural features of a molecule influence its biological activity. nih.gov

A successful hit-to-lead campaign for a quinoline-4-carboxamide derivative exemplified this process. Researchers established efficient synthesis routes that enabled the systematic introduction of new substituents at various positions of the scaffold. acs.org Each new analog was then tested to evaluate the impact of the modification. For instance, replacing a chlorine atom with another halogen was tolerated in terms of antimalarial activity, while its complete removal reduced efficacy. acs.org This iterative feedback loop guides the design of the next generation of compounds. acs.org Similarly, the design and synthesis of novel piperidine-4-carboxamide derivatives have been guided by pharmacophore models, with each new compound being evaluated to refine the model and inform subsequent designs. nih.gov

Molecular Hybridization for Novel Chemical Entities

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create novel chemical entities with potentially improved affinity, selectivity, and efficacy, or a dual mechanism of action. In the context of the quinoline-piperidine-carboxamide chemical space, this strategy has been explored to enhance the therapeutic potential of this scaffold.

For instance, researchers have designed and synthesized new piperidine-4-carboxamide derivatives by substituting the N-benzylcarboxamide group with various cyclic or linear moieties. nih.gov This hybridization aims to modulate the affinity and selectivity for specific biological targets. nih.gov One notable example involved the creation of a tetrahydroquinoline derivative, which demonstrated very high affinity for the σ1 receptor (Ki = 3.7 nM) and a significant selectivity ratio (Kiσ2/Kiσ1 = 351). nih.gov Such studies highlight the utility of molecular hybridization in optimizing the pharmacological profile of quinoline-piperidine-carboxamide-based compounds.

Advanced Target Identification and Validation Methodologies

Identifying the specific molecular targets of a compound is a critical step in drug discovery and development. For novel chemical entities like N-piperidin-4-ylquinoline-8-carboxamide, advanced methodologies are employed to elucidate their mechanism of action and validate their targets.

Proteomics-Based Target Identification (e.g., Thermal Proteome Profiling)

Thermal Proteome Profiling (TPP) is a powerful technique used to identify the direct and indirect targets of a drug within the complex environment of a cell. nih.govembl.denih.gov This method relies on the principle that the binding of a ligand, such as a small molecule drug, can alter the thermal stability of its protein target. nih.govembl.denih.govresearchgate.net By heating cell lysates or intact cells to various temperatures and then quantifying the remaining soluble proteins using mass spectrometry, researchers can identify proteins that are stabilized or destabilized in the presence of the compound. nih.govembl.denih.gov

TPP allows for an unbiased, proteome-wide assessment of drug-protein interactions under near-native conditions. nih.govnih.gov This approach can reveal not only the primary targets but also off-target interactions and downstream effects of the compound on cellular pathways. researchgate.netresearchgate.net The ability to perform TPP in live cells provides a more physiologically relevant understanding of how a compound like this compound engages its targets in a cellular context. nih.govembl.de

Genetic Perturbation Techniques for Target Validation (e.g., CRISPR/Cas9)